2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
CAS No.: 946378-41-2
Cat. No.: VC11923167
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946378-41-2 |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H26N4O4S/c1-13(2)10-14-11-23-20-18(21(28)26(4)22(29)25(20)3)19(14)31-12-17(27)24-15-8-6-7-9-16(15)30-5/h6-9,11,13H,10,12H2,1-5H3,(H,24,27) |
| Standard InChI Key | JDTJAXDOZXHDBA-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |
| Canonical SMILES | CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide, reflects its intricate architecture . Its molecular formula is C₂₂H₂₆N₄O₄S, with a molecular weight of 442.5 g/mol . Key structural features include:
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A pyrido[2,3-d]pyrimidine core substituted with methyl and isobutyl groups.
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A sulfanyl-acetamide side chain linked to a 2-methoxyphenyl moiety.
Table 1: Key Identifiers and Synonyms
| Property | Value |
|---|---|
| CAS No. | 946378-41-2 |
| PubChem CID | 26844474 |
| SMILES | CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |
| InChIKey | JDTJAXDOZXHDBA-UHFFFAOYSA-N |
| Synonyms | AKOS002068413; F2805-0925; VC11923167 |
Spectroscopic and Computational Data
The InChI (1S/C₂₂H₂₆N₄O₄S/c1-13(2)10-14-11-23-20-18(21(28)26(4)22(29)25(20)3)19(14)31-12-17(27)24-15-8-6-7-9-16(15)30-5/h6-9,11,13H,10,12H2,1-5H3,(H,24,27)) and canonical SMILES provide precise stereochemical details. Computational models predict a planar pyrido-pyrimidine ring system with torsional flexibility in the isobutyl and methoxyphenyl substituents .
Synthesis and Preparation
Challenges in Synthesis
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Steric hindrance from the isobutyl group complicates C5 functionalization .
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Oxidative instability of the sulfanyl bridge necessitates inert atmospheres during reactions .
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or dichloromethane . The methoxyphenyl group enhances π-π stacking potential, while the acetamide moiety contributes to hydrogen bonding. Stability studies are lacking, but analogous dioxopyrido-pyrimidines exhibit decomposition above 200°C .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | ~215–220°C (decomp.) | Analogous compounds |
| logP | 3.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
Future Research Directions
Synthesis Optimization
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Develop microwave-assisted synthesis to reduce reaction times and improve yields .
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Explore enzymatic catalysis for stereoselective thiolation .
Biological Screening
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Prioritize in vitro kinase profiling to identify molecular targets.
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Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549).
Computational Modeling
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